

Application Notes and Protocols: AL-8810 Methyl Ester for Animal Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AL 8810 methyl ester

Cat. No.: B569435

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Introduction

AL-8810 methyl ester is a potent and selective antagonist of the prostaglandin F2 α (FP) receptor. As an esterified prodrug of its active form, AL-8810, it exhibits enhanced lipid solubility, making it a valuable tool for in vivo research. AL-8810 acts by competitively blocking the FP receptor, thereby inhibiting the physiological effects of prostaglandin F2 α (PGF2 α) and other FP receptor agonists. This document provides detailed application notes and protocols for the use of AL-8810 methyl ester in animal studies, with a focus on systemic administration for inflammation and traumatic brain injury models, and a proposed protocol for topical ocular administration in glaucoma research.

Data Presentation: Quantitative Dosage Summary

The following tables summarize the reported in vivo dosages for AL-8810.

Table 1: Systemic Administration of AL-8810

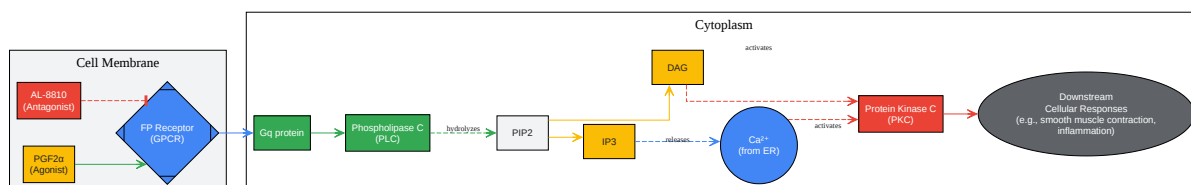
Animal Model	Application	Compound	Dosage	Route of Administration	Frequency	Reference
Mouse	LPS-induced Systemic Inflammation	AL-8810	10 mg/kg	Intraperitoneal (i.p.)	Single dose 30 minutes before LPS treatment	[1]
Mouse	Traumatic Brain Injury (CCI model)	AL-8810	1 - 10 mg/kg	Intraperitoneal (i.p.)	Post-treatment	[1]

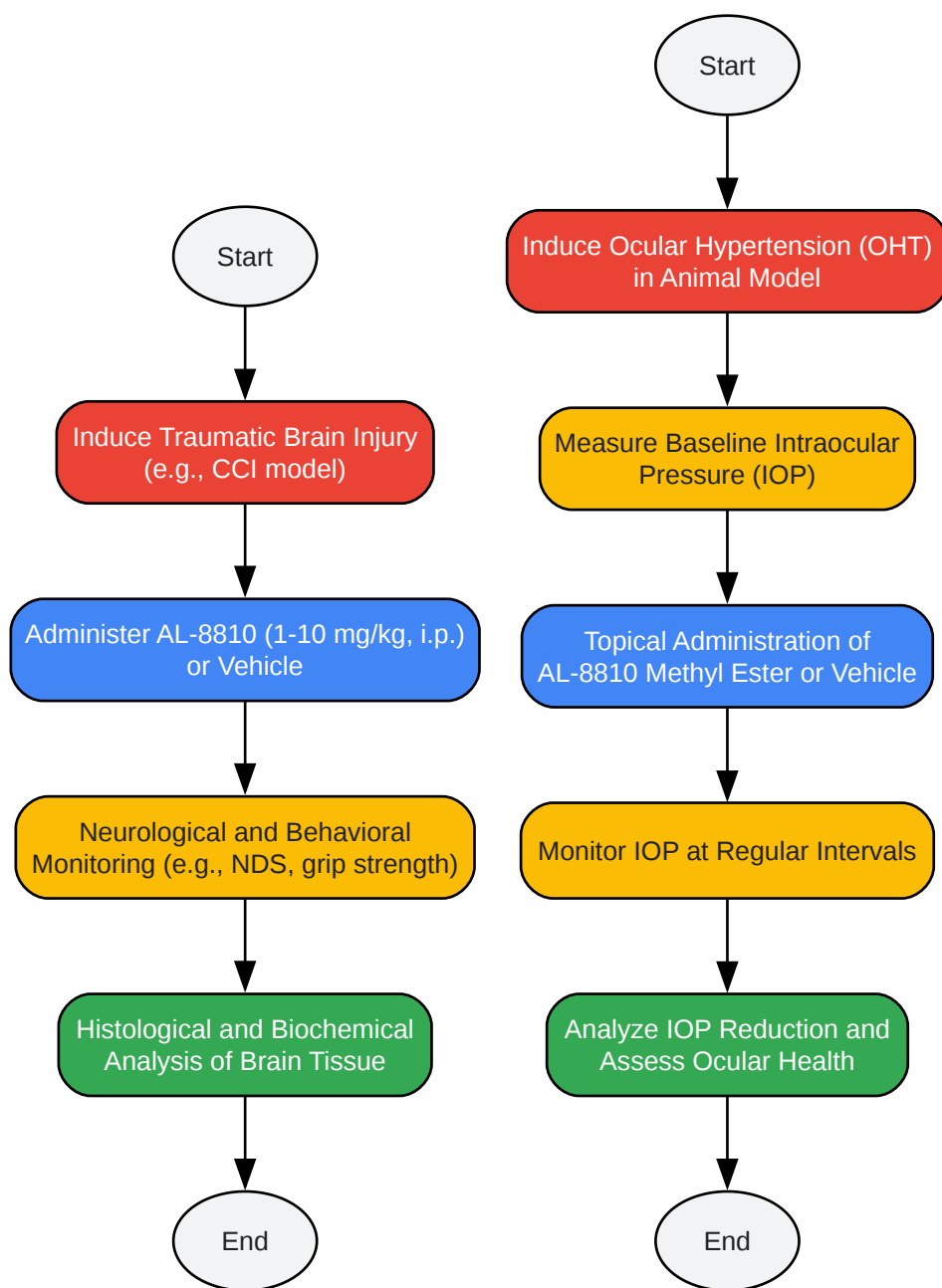
Table 2: Proposed Topical Ocular Administration of AL-8810 Methyl Ester

Animal Model	Application	Compound	Proposed Concentration	Route of Administration	Proposed Frequency
Rabbit/Monkey	Glaucoma/Ocular Hypertension	AL-8810 Methyl Ester	0.01% - 0.05%	Topical (eye drops)	Once or twice daily

Signaling Pathway of the Prostaglandin F_{2α} (FP) Receptor

AL-8810 exerts its antagonistic effects by blocking the canonical signaling pathway of the FP receptor, a Gq protein-coupled receptor.





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References

- 1. Prostaglandin F2 α FP receptor antagonist improves outcomes after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
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